REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:21]=[CH:20][C:7]2[CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH2:12][C:6]=2[CH:5]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:21]=[CH:20][C:7]2[CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:17])([CH3:19])[CH3:18])=[O:14])[CH2:11][CH2:12][C:6]=2[CH:5]=1
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Name
|
|
Quantity
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3.25 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(CCN(CC2)C(=O)OC(C)(C)C)C=C1
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Name
|
|
Quantity
|
130 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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0.32 g
|
Type
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catalyst
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Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The catalyst was removed by filtration
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Type
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CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
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Type
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CUSTOM
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Details
|
the resulting residue was purified by flash chromatography over silica gel (eluting with 40% ethyl acetate in hexane)
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Name
|
|
Type
|
product
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Smiles
|
NC1=CC2=C(CCN(CC2)C(=O)OC(C)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |